2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a hydrazinylidene moiety
Preparation Methods
The synthesis of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves several steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with aniline to form 4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinylidene derivative. Finally, the compound is synthesized by reacting this intermediate with 2-hydroxybenzaldehyde under specific conditions .
Chemical Reactions Analysis
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and phenylamino groups play a crucial role in these interactions, facilitating binding to target molecules and modulating their function .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives such as 2,4,6-tris(phenylamino)-1,3,5-triazine and diethylhexyl butamido triazone.
Properties
Molecular Formula |
C22H19N7O |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H19N7O/c30-19-14-8-7-9-16(19)15-23-29-22-27-20(24-17-10-3-1-4-11-17)26-21(28-22)25-18-12-5-2-6-13-18/h1-15,30H,(H3,24,25,26,27,28,29)/b23-15+ |
InChI Key |
BSYBBNJIDIHKLT-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=CC=C3O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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